4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
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Overview
Description
4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol is a complex organic compound with a unique structure that includes multiple amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective reactions to introduce the amino and hydroxyl groups at specific positions. Common synthetic routes may involve the use of starting materials such as cyclohexane derivatives and oxan derivatives, followed by functional group modifications through reactions like amination and hydroxylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may yield primary amines .
Scientific Research Applications
4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting bacterial growth or modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with multiple amino and hydroxyl groups, such as:
- 4,6-Diamino-2-hydroxycyclohexane-1,3-diol
- 3,5-Diamino-4-hydroxycyclohexane-1,2-diol
Uniqueness
4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLTQZEVUXXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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